3-Amino-6-benzyloxybiphenyl
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Overview
Description
3-Amino-6-benzyloxybiphenyl is an organic compound with the molecular formula C19H17NO It is a biphenyl derivative, characterized by the presence of an amino group at the third position and a benzyloxy group at the sixth position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-benzyloxybiphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-benzyloxybiphenyl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro-6-benzyloxybiphenyl derivatives.
Reduction: 3-Amino-6-hydroxybiphenyl.
Substitution: 3-Amino-6-benzyloxy-4-nitrobiphenyl, 3-Amino-6-benzyloxy-4-bromobiphenyl.
Scientific Research Applications
3-Amino-6-benzyloxybiphenyl has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Amino-6-benzyloxybiphenyl involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The amino group can form hydrogen bonds with target proteins, while the benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
3-Amino-6-phenylpyridazine: Known for its anti-inflammatory properties.
3-Amino-6-hydroxybiphenyl: A derivative with a hydroxyl group instead of a benzyloxy group.
3-Amino-6-methoxybiphenyl: Similar structure with a methoxy group.
Uniqueness: 3-Amino-6-benzyloxybiphenyl is unique due to the presence of both an amino and a benzyloxy group on the biphenyl scaffold. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The benzyloxy group enhances the compound’s stability and lipophilicity, while the amino group provides sites for further functionalization and interaction with biological targets.
Properties
Molecular Formula |
C19H17NO |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
3-phenyl-4-phenylmethoxyaniline |
InChI |
InChI=1S/C19H17NO/c20-17-11-12-19(21-14-15-7-3-1-4-8-15)18(13-17)16-9-5-2-6-10-16/h1-13H,14,20H2 |
InChI Key |
OWMDULHEUDTEQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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